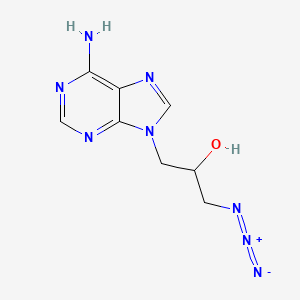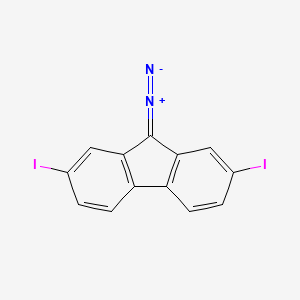
11-Nor-9-carboxy-delta-9-tetrahydrocannabinol
Overview
Description
11-Nor-9-carboxy-delta-9-tetrahydrocannabinol (11-nor-9-COOH-THC or 11-nor-9-carboxy-THC) is a major metabolite of delta-9-tetrahydrocannabinol (Δ9-THC), the primary psychoactive component of cannabis. 11-nor-9-COOH-THC is a major component of urine drug tests used to detect cannabis use and is also a marker for cannabis use in the body. It is a relatively new compound, first identified in the late 1990s.
Scientific Research Applications
Detection in Forensic Cases
THC-COOH has been detected in whole blood from authentic forensic traffic cases . This detection is significant for the interpretation of analytical results from subjects exposed to Δ9-THC .
Drug Testing
THC-COOH is the most frequently detected illicit drug metabolite in the military drug testing program . The presence of this metabolite in urine samples can confirm the use of Δ9-THC .
Research on Isomers
There is ongoing research on the isomers of THC-COOH . This research is important for understanding the metabolism of Δ9-THC and its implications .
Advanced Oxidation Processes
Studies have tested the efficacy of advanced oxidation processes (i.e., direct UV photolysis or UV/H2O2 processes) towards the treatment of THC-COOH . This research could have implications for the treatment of this metabolite in various contexts .
Synthesis Research
Research has been conducted on the synthesis of THC-COOH . This research is crucial for understanding the chemical properties and potential applications of this compound .
properties
IUPAC Name |
(6aR,10aR)-1-hydroxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O4/c1-4-5-6-7-13-10-17(22)19-15-12-14(20(23)24)8-9-16(15)21(2,3)25-18(19)11-13/h10-12,15-16,22H,4-9H2,1-3H3,(H,23,24)/t15-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVRGSHRZRJTLZ-HZPDHXFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=CC(=C2[C@@H]3C=C(CC[C@H]3C(OC2=C1)(C)C)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20204907, DTXSID701344925 | |
| Record name | 11-Nor-9-carboxy-delta-9-tetrahydrocannabinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20204907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-11-Nor-delta9-tetrahydrocannabinol-9-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701344925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-Nor-9-carboxy-delta-9-tetrahydrocannabinol | |
CAS RN |
56354-06-4, 104874-50-2 | |
| Record name | 11-Nor-9-carboxy-Δ9-tetrahydrocannabinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56354-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11-Nor-9-carboxy-delta-9-tetrahydrocannabinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056354064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-Nor-9-carboxy-delta-9-tetrahydrocannabinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20204907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-11-Nor-delta9-tetrahydrocannabinol-9-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701344925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 56354-06-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 11-NOR-9-CARBOXY-.DELTA.9-TETRAHYDROCANNABINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4TPC9E4A32 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is THC-COOH formed in the body?
A1: THC-COOH is formed through the metabolic breakdown of THC, the primary psychoactive component of cannabis. Following cannabis consumption, THC is metabolized in the liver, primarily by enzymes belonging to the cytochrome P450 family. This process involves several steps, ultimately leading to the formation of THC-COOH, a more water-soluble and inactive metabolite.
Q2: Does THC-COOH produce psychoactive effects?
A: Unlike THC, THC-COOH is not considered psychoactive. [, , , ]. It does not bind significantly to cannabinoid receptors in the brain, which are responsible for the psychoactive effects of THC [, , , ].
Q3: What is the significance of THC-COOH in drug testing?
A: THC-COOH is the primary metabolite targeted in urine drug tests for cannabis use [, , , , ]. Due to its long elimination half-life compared to THC, THC-COOH can be detected in urine for a longer duration, even after the psychoactive effects of THC have dissipated. [, , , , ].
Q4: How long can THC-COOH be detected in urine?
A: The detection window for THC-COOH in urine varies depending on several factors, including frequency and amount of cannabis use, individual metabolism, and the sensitivity of the testing method. In general, THC-COOH can be detected in urine for up to 30 days or more following heavy cannabis use, although detection windows are typically shorter for infrequent or light users [, , , ].
Q5: Can urine THC-COOH levels accurately determine the time of cannabis use?
A: While THC-COOH detection in urine indicates past cannabis use, it cannot precisely pinpoint the time of consumption. [, , , , ] The presence of THC-COOH only confirms that cannabis was used within a certain timeframe, not the specific time of use.
Q6: What is the significance of creatinine normalization in THC-COOH urine testing?
A: Creatinine normalization is employed in urine drug testing to account for variations in urine concentration. By comparing THC-COOH levels to creatinine levels, which remain relatively constant, a more accurate assessment of cannabis use can be obtained, minimizing the impact of diluted or concentrated urine samples. [].
Q7: What are the analytical techniques used for THC-COOH detection and quantification?
A: A variety of analytical techniques are employed for THC-COOH analysis, with gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the most common methods. These techniques offer high sensitivity and specificity, enabling accurate identification and quantification of THC-COOH in various biological matrices, including urine, blood, and hair [, , , , , , , , , ].
Q8: What are the potential applications of THC-COOH research beyond drug testing?
A8: While THC-COOH is primarily known for its role in drug testing, its unique properties and pharmacokinetic profile make it an intriguing target for research beyond this scope. For example, understanding the mechanisms and factors influencing THC-COOH formation and elimination could provide valuable insights for developing targeted therapies for cannabis use disorder or mitigating the negative effects of THC intoxication.
Q9: How does the presence of other cannabinoids, like cannabidiol (CBD), affect THC-COOH levels?
A: The presence of other cannabinoids, particularly CBD, can influence THC's pharmacokinetic profile and subsequently impact THC-COOH levels. Some studies suggest that CBD may compete with THC for metabolizing enzymes, potentially leading to altered THC-COOH formation rates. [].
Q10: Can THC-COOH be used as a biomarker for assessing cannabis use patterns or history?
A: While THC-COOH can indicate past cannabis use, its utility as a standalone biomarker for assessing specific use patterns or history is limited. [, , , , ] Factors such as individual metabolism, frequency of use, and time since last use can significantly impact THC-COOH levels, making it challenging to draw definitive conclusions about past use patterns based solely on THC-COOH measurements.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-amino-N5-[2-(4-morpholinyl)ethyl]-N5-[1-oxo-1-[(phenylmethyl)amino]propan-2-yl]isothiazole-3,5-dicarboxamide](/img/structure/B1212083.png)
![2-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-2-phenylacetonitrile](/img/structure/B1212084.png)
![1-[(2-Methoxyphenyl)-[1-(2-phenylethyl)-5-tetrazolyl]methyl]-4-phenylpiperazine](/img/structure/B1212085.png)
![1-[1-[1-(1,3-Benzodioxol-5-ylmethyl)-5-tetrazolyl]-2-methylpropyl]-4-phenylpiperazine](/img/structure/B1212086.png)
![7,7-Dimethyl-2-(1-pyrrolidinyl)-5,8-dihydropyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B1212090.png)








